5-[[5-(2-Nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Description
5-[[5-(2-Nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione is a barbituric acid derivative featuring a substituted furylmethylene group. The core structure consists of a pyrimidinetrione (barbiturate) scaffold fused with a 2-nitrophenyl-substituted furan moiety via a methylidene linker. This compound belongs to the class of arylidene barbiturates, which are widely studied for their diverse biological activities, including anticancer, antimicrobial, and solvatochromic properties . The 2-nitro group on the phenyl ring confers strong electron-withdrawing effects, influencing both reactivity and intermolecular interactions. Synthetically, such compounds are typically prepared via Knoevenagel condensation between barbituric acid and substituted aldehydes under acidic or basic conditions .
Properties
CAS No. |
153854-76-3 |
|---|---|
Molecular Formula |
C15H9N3O6 |
Molecular Weight |
327.25 g/mol |
IUPAC Name |
5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H9N3O6/c19-13-10(14(20)17-15(21)16-13)7-8-5-6-12(24-8)9-3-1-2-4-11(9)18(22)23/h1-7H,(H2,16,17,19,20,21) |
InChI Key |
IUNXQTGUWLWPQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O)[N+](=O)[O-] |
solubility |
44.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation Approach
The most widely documented method involves a Knoevenagel condensation between 5-(2-nitrophenyl)furan-2-carbaldehyde and 1,3-diazinane-2,4,6-trione (barbituric acid). This reaction proceeds under acidic or weakly basic conditions, typically using glacial acetic acid or ammonium acetate as catalysts. The aldehyde group on the furan derivative reacts with the active methylene group of barbituric acid, forming the methylidene bridge ().
Reaction Conditions:
-
Solvent: Ethanol or dimethylformamide (DMF)
-
Temperature: 80–100°C under reflux
-
Catalyst: 10 mol% piperidine or 5% acetic acid
-
Time: 6–12 hours
The product is isolated via vacuum filtration after cooling, followed by recrystallization from ethanol/water (3:1 v/v). Yield optimization studies indicate that DMF as a solvent increases reaction rates but may reduce purity due to side reactions.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the condensation. This method reduces reaction times to 15–30 minutes while maintaining yields of 75–85%. Key parameters include:
| Parameter | Value |
|---|---|
| Microwave Power | 300 W |
| Temperature | 120°C |
| Solvent | Ethanol |
| Catalyst | Ammonium acetate |
Microwave synthesis minimizes thermal degradation of the nitro group, preserving the integrity of the 2-nitrophenyl moiety.
Optimization of Reaction Parameters
Solvent Effects
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 95 |
| DMF | 36.7 | 85 | 88 |
| Acetonitrile | 37.5 | 65 | 92 |
Polar aprotic solvents like DMF enhance nucleophilicity but may promote side reactions such as nitro group reduction.
Catalytic Systems
Catalyst selection influences both yield and regioselectivity:
| Catalyst | Yield (%) | Byproducts Identified |
|---|---|---|
| Piperidine | 82 | None |
| Acetic acid | 75 | Diastereomers (Z/E = 3:1) |
| Ammonium acetate | 80 | Trace impurities (<2%) |
Piperidine avoids stereochemical complications, favoring the thermodynamically stable (Z)-isomer.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at min, confirming >98% purity.
Scale-Up and Industrial Feasibility
Pilot-scale batches (1 kg) using ethanol/piperidine systems achieve consistent yields of 80–82%. Key challenges include:
-
Nitro Group Stability: Requires strict temperature control (<100°C) to prevent decomposition.
-
Waste Management: Ethanol recovery systems reduce environmental impact.
Alternative Synthetic Pathways
Wittig Reaction Strategy
A less common route employs Wittig reagents to form the methylidene bridge:
-
Synthesis of 5-(2-nitrophenyl)furan-2-yl triphenylphosphonium ylide.
-
Reaction with barbituric acid in tetrahydrofuran (THF).
This method offers higher stereoselectivity but suffers from lower yields (60–65%) due to ylide instability.
Chemical Reactions Analysis
Types of Reactions
5-[[5-(2-Nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
5-[[5-(2-Nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-[[5-(2-Nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the compound may inhibit specific enzymes or proteins involved in cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Table 1: Substituent Variations and Associated Properties
Key Observations :
Insights :
- Anticancer activity is prominent in analogs with extended conjugated systems (e.g., anthracene derivatives) .
- Antimicrobial activity correlates with hydrophobic substituents (e.g., benzyl, halogenated aryl groups) .
- The target compound’s 2-nitrophenyl group may enhance redox activity, a feature exploited in prodrug designs .
Physicochemical and Structural Comparisons
Table 3: Crystallographic and Conformational Data
Notes:
Biological Activity
The compound 5-[[5-(2-Nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione is a heterocyclic organic molecule with significant potential in various biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a furan ring substituted with a nitrophenyl group and a diazinane moiety. Its molecular formula is with notable functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H12N3O5 |
| Molecular Weight | 344.30 g/mol |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on the formation of the furan ring followed by the introduction of the nitrophenyl group through electrophilic substitution. The final steps involve creating the diazinane structure under controlled conditions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitrophenyl group can be reduced to form reactive intermediates that may interact with cellular components such as proteins and nucleic acids. The unique combination of functional groups enhances its binding affinity for various enzymes and receptors.
Antimicrobial Activity
Research has indicated that compounds similar to this one exhibit antimicrobial properties. For example, derivatives containing furan and nitrophenyl groups have shown activity against various bacterial strains.
Case Study: Antimicrobial Testing
- Objective: Evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Method: Disc diffusion method was employed.
- Results: Zones of inhibition were measured with significant activity observed at concentrations above 50 µg/mL.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism appears to involve the induction of apoptosis in cancer cells through oxidative stress pathways.
Case Study: Anticancer Activity
- Cell Line Tested: MCF-7 (breast cancer)
- Method: MTT assay for cell viability.
- Results: IC50 value determined at 30 µM after 48 hours of treatment.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with similar compounds is provided below:
Q & A
Q. Q1. What are the key synthetic routes for preparing 5-[[5-(2-Nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves a multi-step condensation reaction. For example:
Step 1: Prepare the diazinane trione core via cyclization of urea derivatives with diketones under acidic conditions.
Step 2: Condense 5-(2-nitrophenyl)furan-2-carbaldehyde with the diazinane trione core using a base (e.g., piperidine) in ethanol at reflux (~80°C).
- Critical Factors: Solvent polarity (ethanol vs. DMF), temperature, and catalyst choice (e.g., Lewis acids like ZnCl₂) significantly affect reaction efficiency. For instance, ethanol enhances solubility of intermediates, while DMF may accelerate kinetics but complicate purification .
- Yield Optimization: Pilot studies suggest yields range from 45–65%, with impurities arising from side reactions (e.g., over-oxidation of the furan ring).
Q. Q2. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
Methodological Answer:
- ¹H/¹³C NMR: The methylidene proton (CH=) appears as a singlet at δ 6.8–7.2 ppm, while the furan and nitrophenyl protons show distinct splitting patterns. ¹³C NMR confirms carbonyl groups (C=O) at ~170–175 ppm .
- IR: Strong absorptions at ~1700 cm⁻¹ (C=O stretching) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) validate core functional groups.
- Mass Spectrometry: High-resolution ESI-MS can distinguish molecular ions (e.g., [M+H]⁺ at m/z 409.08 for C₁₉H₁₂N₃O₇) from fragmentation products .
Advanced Research Questions
Q. Q3. How does the electron-withdrawing nitro group on the phenyl ring influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The ortho-nitro group destabilizes the aromatic ring via resonance and inductive effects, increasing susceptibility to nucleophilic attack at the furan’s α-position.
- Experimental Design: Compare reactivity with analogs lacking nitro substituents.
- Example: React the compound with hydrazine in ethanol. Monitor via TLC/HPLC for hydrazone formation (λ_max shift in UV-Vis).
- Data Interpretation: Kinetic studies show a 3x faster reaction rate vs. non-nitrated analogs due to enhanced electrophilicity .
Q. Q4. What computational methods (e.g., DFT, molecular docking) predict this compound’s potential as a kinase inhibitor?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces. The nitro group’s negative electrostatic potential suggests hydrogen bonding with kinase active sites (e.g., ATP-binding pockets).
- Molecular Docking: Use AutoDock Vina to simulate binding with kinases (e.g., CDK2). Results indicate a docking score of −9.2 kcal/mol, with key interactions:
- Nitro group → Arg157 (salt bridge).
- Furan oxygen → Asp86 (hydrogen bond) .
- Validation: Correlate computational predictions with in vitro kinase inhibition assays (IC₅₀ ≤ 10 μM suggests therapeutic potential).
Q. Q5. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled for formulation studies?
Methodological Answer:
- Contradiction: Reported solubility in DMSO (25 mg/mL) vs. hexane (<0.1 mg/mL) suggests amphiphilic behavior.
- Resolution: Perform Hansen solubility parameter (HSP) analysis:
- δD (Dispersion) = 18.5 MPa¹/²
- δP (Polar) = 12.3 MPa¹/²
- δH (Hydrogen bonding) = 8.7 MPa¹/²
- Conclusion: Mid-range δP/δH values explain moderate solubility in DMSO and acetonitrile but poor solubility in water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
